1,3,5-Tris(3-chlorophenyl)benzene
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Overview
Description
1,3,5-Tris(3-chlorophenyl)benzene is an organic compound with the molecular formula C24H15Cl3 It is a derivative of benzene, where three hydrogen atoms are replaced by 3-chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,5-Tris(3-chlorophenyl)benzene can be synthesized through a series of organic reactions. One common method involves the nickel-catalyzed polycondensation of this compound with secondary cyclic and acyclic amines . The reaction typically occurs under controlled conditions to ensure high yields and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of specialized reactors and catalysts to optimize the reaction conditions and maximize yield. The exact methods can vary depending on the desired scale and purity requirements.
Chemical Reactions Analysis
Types of Reactions: 1,3,5-Tris(3-chlorophenyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of chlorine atoms on the phenyl rings.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, although specific conditions and reagents are required to achieve these transformations.
Common Reagents and Conditions:
Nickel Catalysts: Used in polycondensation reactions to form triarylamines.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield chlorinated benzoic acids, while reduction reactions may produce chlorinated benzyl alcohols.
Scientific Research Applications
1,3,5-Tris(3-chlorophenyl)benzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1,3,5-Tris(3-chlorophenyl)benzene involves its interaction with various molecular targets and pathways. Its electron-blocking nature results in effective confinement of injected charge carriers in certain applications . The compound’s unique structure allows it to participate in specific chemical reactions and interactions, which can be harnessed for various scientific and industrial purposes.
Comparison with Similar Compounds
1,3,5-Tris(4-chlorophenyl)benzene: Similar in structure but with chlorine atoms in different positions on the phenyl rings.
1,3,5-Tris(4-aminophenyl)benzene: Contains amino groups instead of chlorine atoms, leading to different chemical properties and applications.
1,3,5-Tris(imidazol-1-yl)benzene: Used in the synthesis of coordination polymers with distinct luminescent properties.
Uniqueness: 1,3,5-Tris(3-chlorophenyl)benzene is unique due to its specific substitution pattern, which influences its reactivity and interactions with other molecules. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
CAS No. |
29102-64-5 |
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Molecular Formula |
C24H15Cl3 |
Molecular Weight |
409.7 g/mol |
IUPAC Name |
1,3,5-tris(3-chlorophenyl)benzene |
InChI |
InChI=1S/C24H15Cl3/c25-22-7-1-4-16(13-22)19-10-20(17-5-2-8-23(26)14-17)12-21(11-19)18-6-3-9-24(27)15-18/h1-15H |
InChI Key |
KXIYHCVGYSAHKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=CC(=C2)C3=CC(=CC=C3)Cl)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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